N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide can be compared with other benzoxazole derivatives, such as:
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
2-piperidine-benzoxazole sulfonamide: Evaluated for its potential as an antitubercular agent.
N-(7-bromobenzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide: Studied for its antimicrobial properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H18N2O4/c1-13-11-15(23-21(26)14-7-9-16(27-2)10-8-14)12-17(20(13)25)22-24-18-5-3-4-6-19(18)28-22/h3-12,25H,1-2H3,(H,23,26) |
InChI Key |
DPLDDSBQPJJUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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